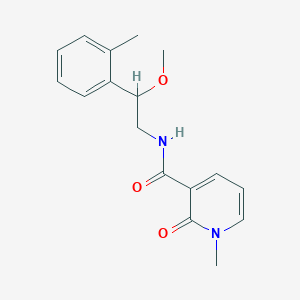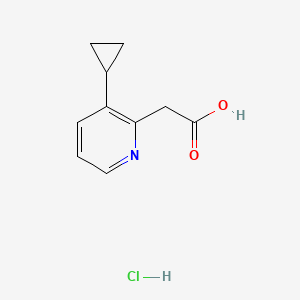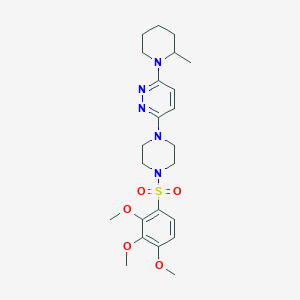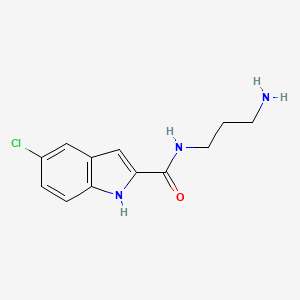
N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, structure, and receptor binding affinities, which can provide insights into the analysis of similar compounds. For instance, the first paper discusses a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity . The second paper describes the crystal structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, which share some structural features with the compound . The third paper outlines a synthesis method for N-methoxy-N-methylamides, which could be relevant for the synthesis of the target compound .
Synthesis Analysis
The synthesis of related compounds involves the preparation of pyridine-3-carboxamides, which are evaluated for their binding affinity to dopamine D2 and serotonin 5-HT3 receptors . The synthesis of N-methoxy-N-methylamides, which may be structurally similar to the target compound, is generally achieved by condensation of carboxylic acids and N,O-dimethylhydroxylamine hydrochloride . These methods could potentially be adapted for the synthesis of "N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide".
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography, revealing the existence of stable conformers and providing insights into the conformational preferences of these molecules . The anti-rotamer conformation about the C-N bond and the orientation of the amide O atom are notable features that could influence the binding affinity and pharmacological profile of these compounds .
Chemical Reactions Analysis
The chemical reactions of related compounds, particularly their interactions with receptors, have been analyzed. For example, compound 53 from the first paper shows a high binding affinity for both dopamine D2 and serotonin 5-HT3 receptors, which is significantly more potent than metoclopramide . The pharmacological activities of these compounds, such as their antiemetic effects, are also evaluated in vivo .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, crystallization behavior, and polymorphism, are important for understanding their pharmacokinetics and stability . The hemihydrate form of a related compound indicates the potential for solvate formation, which can affect the compound's properties .
科学的研究の応用
Imaging Applications
- Sigma Receptor Scintigraphy in Breast Cancer Diagnosis : A study investigated the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for visualizing primary breast tumors in vivo, exploiting its preferential binding to sigma receptors overexpressed on breast cancer cells. This preliminary patient study suggests that P-(123)I-MBA accumulates in most breast tumors, indicating its potential as a noninvasive assessment tool for tumor proliferation (Caveliers et al., 2002).
Pharmacological and Toxicological Applications
- Evaluation of Polymeric Blood Pool Contrast Agents : A preclinical evaluation and phase I clinical trial of a novel polymeric contrast agent for imaging applications were conducted. The study found no signs of acute or subacute toxicity in animal models, and human trials showed promising results for its use in cardiovascular imaging, gastrointestinal bleeding studies, and capillary leak imaging (Callahan et al., 1998).
- Metabolism and Hemoglobin Adduct Formation of Acrylamide in Humans : This study evaluated the metabolism of acrylamide following oral and dermal administration, identifying various metabolites and their pathways in humans. It highlighted differences in metabolism between humans and rodents and suggested a relatively low dermal uptake of acrylamide (Fennell et al., 2005).
特性
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-7-4-5-8-13(12)15(22-3)11-18-16(20)14-9-6-10-19(2)17(14)21/h4-10,15H,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYSHZWQALCOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC=CN(C2=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515433.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2515435.png)


![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2515442.png)



![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515448.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515449.png)
![1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2515453.png)
![Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2515455.png)
![[(1S,5S,6S,9S,11R,12S,13S,14R,15R)-6-(Furan-3-yl)-14-hydroxy-5,12,16,16-tetramethyl-8,21-dioxo-7,10,17-trioxahexacyclo[13.3.3.01,15.02,12.05,11.09,11]henicos-19-en-13-yl] 3-methylbutanoate](/img/structure/B2515456.png)